molecular formula C27H24N4O3 B11200838 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11200838
M. Wt: 452.5 g/mol
InChI Key: AYNYFXMLPAPWQD-UHFFFAOYSA-N
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Description

1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings. The compound also features an oxadiazole ring, which is a five-membered heterocycle containing oxygen and nitrogen atoms. The presence of ethyl and methyl substituents on the phenyl rings further adds to the complexity of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Quinazoline Core Construction: The quinazoline core can be constructed by the condensation of an anthranilic acid derivative with a suitable amine, followed by cyclization.

    Coupling Reactions: The oxadiazole and quinazoline intermediates are then coupled together using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt, under mild conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can be done by:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions to ensure efficient mixing and heat transfer.

    Purification Techniques: Employing advanced purification techniques such as column chromatography, recrystallization, and distillation to obtain the desired product in high purity.

    Automation and Process Control: Utilizing automated systems and process control technologies to monitor and control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where substituents on the phenyl rings can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic substitution using halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nucleophilic substitution using nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of quinazoline N-oxides or oxadiazole N-oxides.

    Reduction: Formation of reduced quinazoline or oxadiazole derivatives.

    Substitution: Formation of substituted quinazoline or oxadiazole derivatives with various functional groups.

Scientific Research Applications

1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include:

    Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription processes.

Comparison with Similar Compounds

1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.

    Oxadiazole Derivatives: Compounds with an oxadiazole ring, such as raltegravir and furazolidone, which are used as antiviral and antibacterial agents, respectively.

The uniqueness of this compound lies in its combination of both quinazoline and oxadiazole moieties, along with specific ethyl and methyl substituents, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C27H24N4O3

Molecular Weight

452.5 g/mol

IUPAC Name

1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O3/c1-3-19-12-14-21(15-13-19)25-28-24(34-29-25)17-30-23-7-5-4-6-22(23)26(32)31(27(30)33)16-20-10-8-18(2)9-11-20/h4-15H,3,16-17H2,1-2H3

InChI Key

AYNYFXMLPAPWQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=C(C=C5)C

Origin of Product

United States

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